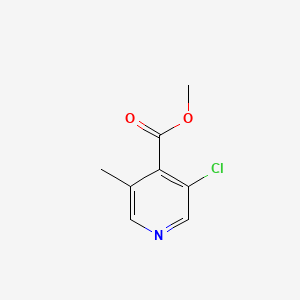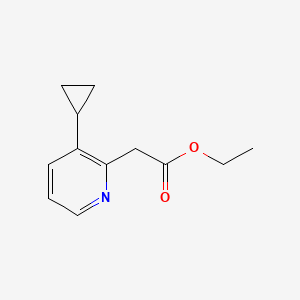![molecular formula C11H23NO3Si B572656 Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo CAS No. 1268522-45-7](/img/new.no-structure.jpg)
Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo is a compound that features a tert-butyldiMethylsilyl (TBDMS) protecting group attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo typically involves the protection of hydroxyl groups using the TBDMS group. This can be achieved through the reaction of the hydroxyl-containing precursor with tert-butyldiMethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for continuous production with better control over reaction conditions .
化学反応の分析
Types of Reactions
Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the TBDMS-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo involves its interaction with molecular targets through its functional groups. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The azetidine ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl ethers: These compounds share the TBDMS protecting group but differ in the core structure.
tert-Butyldiphenylsilyl ethers: Similar protecting group but with different steric and electronic properties.
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Uniqueness
Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo is unique due to the combination of the TBDMS protecting group and the azetidine ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .
特性
CAS番号 |
1268522-45-7 |
|---|---|
分子式 |
C11H23NO3Si |
分子量 |
245.394 |
IUPAC名 |
methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxyazetidine-2-carboxylate |
InChI |
InChI=1S/C11H23NO3Si/c1-11(2,3)16(5,6)15-8-7-12-9(8)10(13)14-4/h8-9,12H,7H2,1-6H3/t8-,9-/m0/s1 |
InChIキー |
JAQPWRGPRSIZNM-IUCAKERBSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1CNC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one](/img/structure/B572573.png)
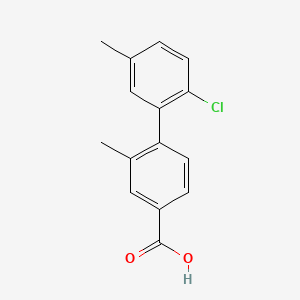
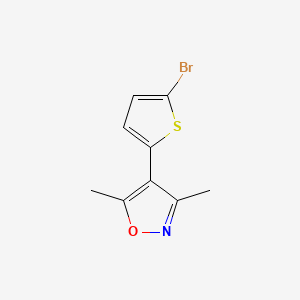
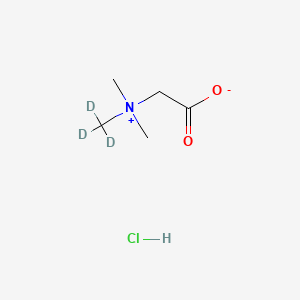
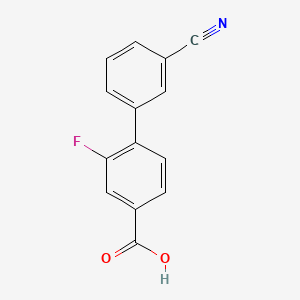
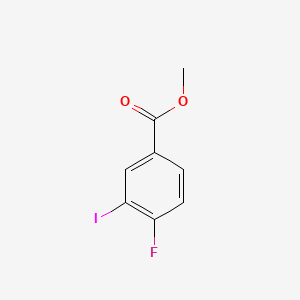
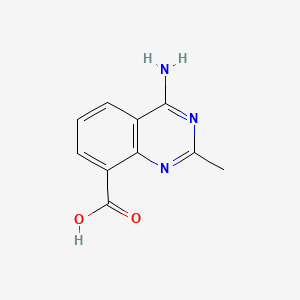
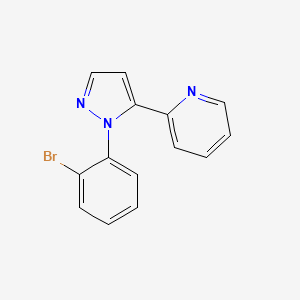
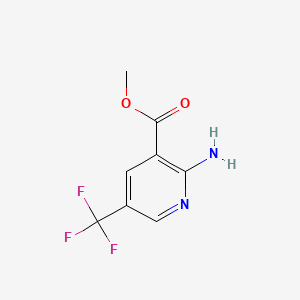
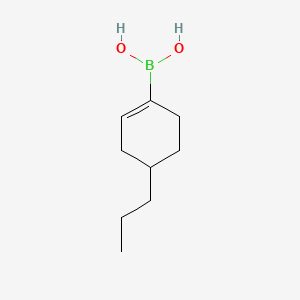
![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)
